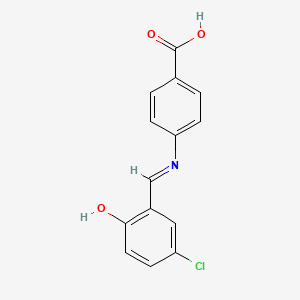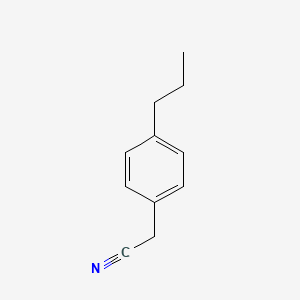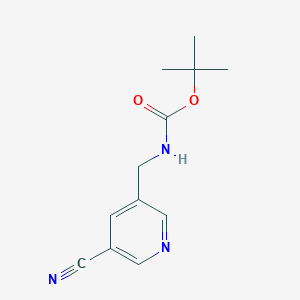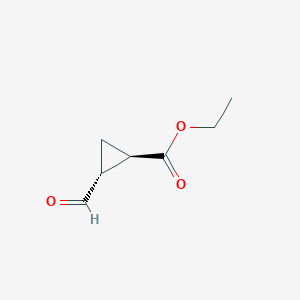
(1R,2R)-Ethyl 2-formylcyclopropanecarboxylate
Overview
Description
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. For example, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized catalytic processes to ensure high yield and selectivity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl (1R,2R)-2-carboxycyclopropane-1-carboxylate.
Reduction: Ethyl (1R,2R)-2-hydroxycyclopropane-1-carboxylate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 2-formylcyclopropanecarboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
- Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Uniqueness
Ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on the cyclopropane ring
Properties
CAS No. |
13949-93-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
MDWXTLNIZCHBJE-NTSWFWBYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C=O |
Canonical SMILES |
CCOC(=O)C1CC1C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
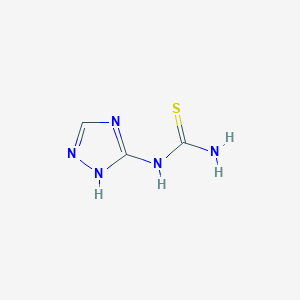
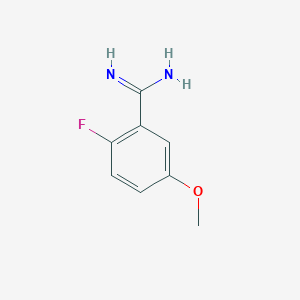
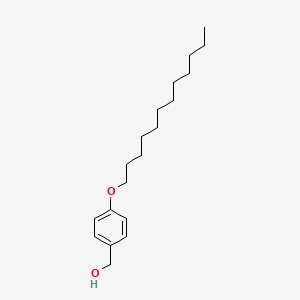
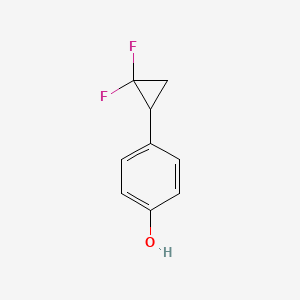
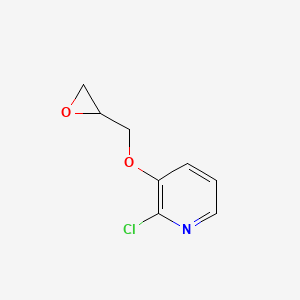
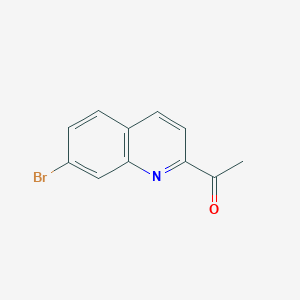
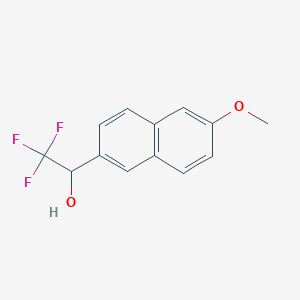
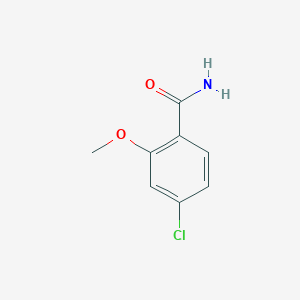
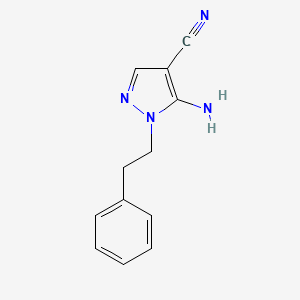
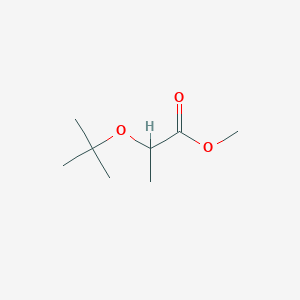
![Ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B8786423.png)
